N-ethyl-N-phenylaminosulfonamide
Overview
Description
N-ethyl-N-phenylaminosulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group
Mechanism of Action
Target of Action
N-ethyl-N-phenylaminosulfonamide belongs to the class of sulfonamide drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid, which is essential for the further production of DNA in the bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth . The downstream effects include the prevention of bacterial infections and the treatment of various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth through the disruption of folic acid synthesis . This leads to the prevention and treatment of bacterial infections . Additionally, it plays a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. They have the potential to cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Biochemical Analysis
Biochemical Properties
N-ethyl-N-phenylaminosulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound disrupts the production of DNA, thereby exhibiting antibacterial properties. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound inhibits the synthesis of folic acid, leading to impaired DNA production and cell death . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking the structure of PABA, this compound binds to dihydropteroate synthetase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of folic acid, leading to impaired DNA synthesis and bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in bacterial populations, such as the development of resistance mechanisms . Additionally, in vitro studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity without significant toxic effects . At high doses, this compound can cause adverse effects, such as gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Animal studies have also shown that chronic exposure to high doses of this compound can lead to the development of resistance in bacterial populations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as an antibacterial agent. This compound interacts with enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . By inhibiting this enzyme, this compound disrupts the metabolic flux of folic acid synthesis, leading to reduced levels of folic acid and impaired DNA production . Additionally, this compound can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic pathways and cellular signaling . In the nucleus, this compound can influence gene expression by modulating the activity of transcription factors . The subcellular localization of this compound is also influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-phenylaminosulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents like dimethyl carbonate is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylaminosulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-phenylaminosulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylaminosulfonamide
- N-ethyl-N-tolylaminosulfonamide
- N-phenylaminosulfonamide
Uniqueness
N-ethyl-N-phenylaminosulfonamide is unique due to its specific ethyl and phenyl substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
[ethyl(sulfamoyl)amino]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWHDIPOYYISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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